N-[1-(cyclohexylmethyl)piperidin-3-yl]-N',N'-dimethylbutanediamide
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Overview
Description
N-[1-(cyclohexylmethyl)piperidin-3-yl]-N’,N’-dimethylbutanediamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclohexylmethyl)piperidin-3-yl]-N’,N’-dimethylbutanediamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.
Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group is introduced through alkylation reactions using cyclohexylmethyl halides.
Formation of the Butanediamide Moiety: The butanediamide moiety is formed by reacting the piperidine derivative with dimethylbutanediamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclohexylmethyl)piperidin-3-yl]-N’,N’-dimethylbutanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[1-(cyclohexylmethyl)piperidin-3-yl]-N’,N’-dimethylbutanediamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1-(cyclohexylmethyl)piperidin-3-yl]-N’,N’-dimethylbutanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(isopropylamino)-5-pyrimidinecarboxamide
- N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-methyl-1H-pyrazole-5-carboxamide
- N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(pyrazin-2-yl)propanamide
Uniqueness
N-[1-(cyclohexylmethyl)piperidin-3-yl]-N’,N’-dimethylbutanediamide is unique due to its specific structural features, including the cyclohexylmethyl group and the butanediamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-N',N'-dimethylbutanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O2/c1-20(2)18(23)11-10-17(22)19-16-9-6-12-21(14-16)13-15-7-4-3-5-8-15/h15-16H,3-14H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUDCKZOFQMPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC(=O)NC1CCCN(C1)CC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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